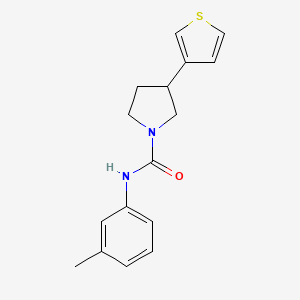

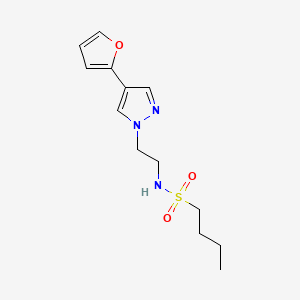

3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

While the specific compound "3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide" is not directly mentioned in the provided papers, we can infer some general information about related compounds that may share similar properties or synthesis pathways. Thiophene derivatives are known for their interesting chemical and biological properties, which often make them valuable in pharmaceutical and materials science research. The papers provided discuss various thiophene derivatives, their synthesis, molecular structure, and potential applications, which can provide a foundation for understanding the compound .

Synthesis Analysis

The synthesis of thiophene derivatives typically involves the reaction of thiophene-based compounds with other organic molecules. For example, in the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, the reaction of thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine was employed . This suggests that a similar approach could be used for synthesizing 3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide, possibly involving a thiophene-3-carbonyl chloride and an appropriate amine derivative.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using techniques such as X-ray diffraction, spectroscopic methods, and computational studies like density functional theory (DFT) . These methods help in understanding the geometry, electronic structure, and potential reactive sites of the molecules. For instance, the N-glycosyl-thiophene-2-carboxamides were found to adopt Z-anti structures, and the s-cis conformer was more stable than the s-trans isomer . Such insights are crucial for predicting the reactivity and interactions of 3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide.

Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions, often influenced by their electronic and structural properties. The local and global chemical activity parameters, such as chemical potential and hardness, can be indicative of the reactivity of these compounds . For example, the compound 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea showed a chemical potential of -3.37 eV and a hardness of -2.33 eV . These parameters could be compared to those of 3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide to predict its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Computational studies, such as DFT, can predict these properties and help in understanding the behavior of these compounds under different conditions . Additionally, the interaction of these compounds with biological targets, as seen in molecular docking studies, can provide insights into their potential pharmaceutical applications .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex heterocyclic compounds is a foundational aspect of research involving "3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide." For instance, El-Meligie et al. (2020) discuss the use of 3-amino-4-cyano-2-thiophenecarboxamides as synthons for preparing thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides, showcasing the compound's utility in generating diverse heterocyclic structures with potential biological activity (El-Meligie et al., 2020).

Antiproliferative Activity

Another significant area of research is the investigation into the antiproliferative properties of compounds related to "3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide." van Rensburg et al. (2017) explored the structure-activity relationships of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, finding that specific modifications to the 3-amino and 2-aryl carboxamide functionalities could drastically affect their antiproliferative efficacy, suggesting the potential for designing targeted cancer therapies (van Rensburg et al., 2017).

Nonlinear Optical (NLO) Properties and Anticancer Activity

Jayarajan et al. (2019) synthesized compounds with potential nonlinear optical properties and explored their molecular docking analyses, highlighting the compounds' binding interactions with the colchicine binding site of tubulin, which may contribute to anticancer activity. This research underscores the compound's applications in developing materials with specific optical properties and therapeutic potential (Jayarajan et al., 2019).

Catalytic Applications and Protease Inhibition

Research by Shehab and El-Shwiniy (2018) on the use of manganese oxides as catalysts for synthesizing pyrano[2,3-d]pyrimidine derivatives and their complexes as potent protease inhibitors highlights the compound's relevance in catalysis and pharmaceutical applications. The study demonstrates how novel pyrano[2,3-d] pyrimidine derivatives, synthesized in an eco-friendly manner, can act as effective protease inhibitors (Shehab & El-Shwiniy, 2018).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It also includes safety measures to be taken while handling the compound.

Future Directions

This involves discussing potential future research directions and applications of the compound.

properties

IUPAC Name |

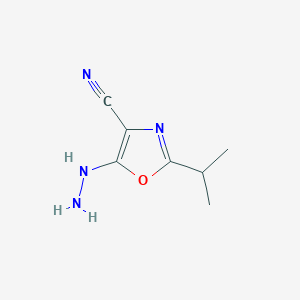

N-(3-methylphenyl)-3-thiophen-3-ylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c1-12-3-2-4-15(9-12)17-16(19)18-7-5-13(10-18)14-6-8-20-11-14/h2-4,6,8-9,11,13H,5,7,10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGLZHIZLGIHAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCC(C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B3013555.png)

![1-(4-Methylpiperidin-1-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B3013559.png)

![N-(1-cyanocyclopentyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B3013560.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B3013565.png)

![[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone](/img/structure/B3013566.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B3013572.png)